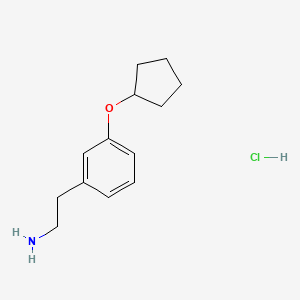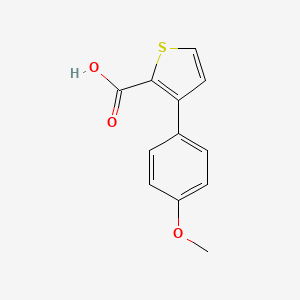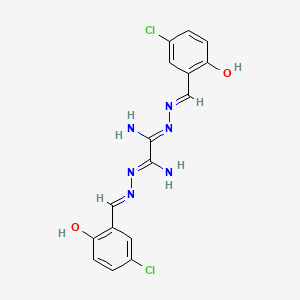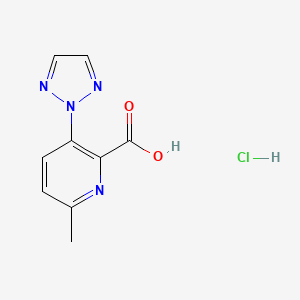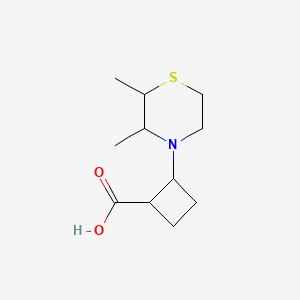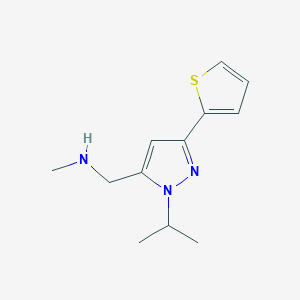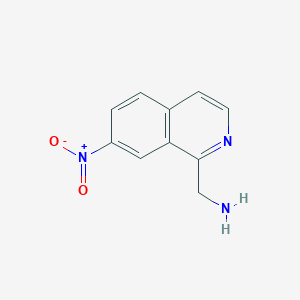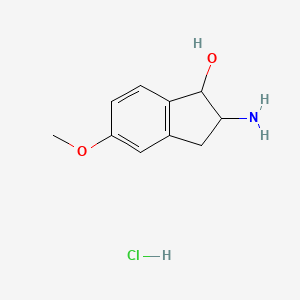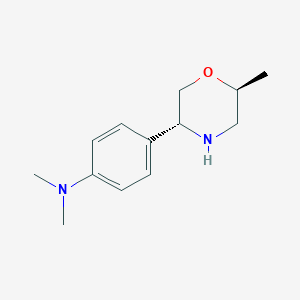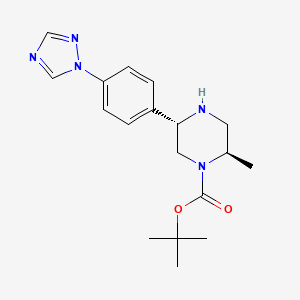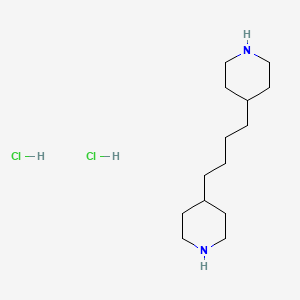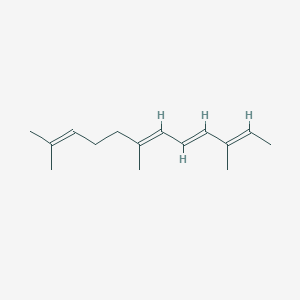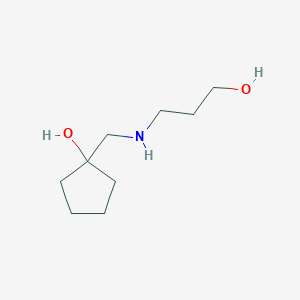![molecular formula C18H8Br2N2S3 B13345722 4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole is a compound that belongs to the class of benzothiadiazole derivatives. It is known for its applications in the field of organic electronics, particularly in the synthesis of semiconducting polymers used in photovoltaic solar cells . This compound is characterized by its red monomer form and high purity, making it a valuable building block for various advanced materials .
Vorbereitungsmethoden
The synthesis of 4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound with high purity. Industrial production methods may involve scaling up this synthetic route while ensuring the maintenance of reaction conditions to achieve consistent quality and yield .
Analyse Chemischer Reaktionen
4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other monomers to form polymeric structures.
Common reagents used in these reactions include palladium catalysts, N-Bromosuccinimide, and various solvents like dichlorobenzene . The major products formed from these reactions are typically polymeric materials with enhanced electronic properties .
Wissenschaftliche Forschungsanwendungen
4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: It is used in the synthesis of semiconducting polymers for organic photovoltaic solar cells, organic field-effect transistors (OFETs), and other electronic devices.
Material Science: The compound serves as a building block for low band gap polymers, which are essential for developing efficient solar cells and other optoelectronic devices.
Chemical Research: Researchers utilize this compound to study the properties and behaviors of benzothiadiazole derivatives in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole involves its role as an electron acceptor in organic electronic devices. The compound’s molecular structure allows it to facilitate charge transfer processes, which are crucial for the functioning of photovoltaic cells and other electronic devices . The pathways involved include the interaction of the compound with electron-donating materials, leading to the generation of charge carriers and the subsequent conversion of light into electrical energy .
Vergleich Mit ähnlichen Verbindungen
4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole can be compared with other similar compounds such as:
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is also used in the synthesis of semiconducting polymers and shares similar applications in organic electronics.
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Known for its use as a second acceptor material in ternary polymer solar cells, this compound offers enhanced power conversion efficiencies.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct electronic properties and makes it a valuable component in advanced material synthesis .
Eigenschaften
Molekularformel |
C18H8Br2N2S3 |
|---|---|
Molekulargewicht |
508.3 g/mol |
IUPAC-Name |
4,9-bis(5-bromothiophen-2-yl)benzo[f][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C18H8Br2N2S3/c19-13-7-5-11(23-13)15-9-3-1-2-4-10(9)16(12-6-8-14(20)24-12)18-17(15)21-25-22-18/h1-8H |
InChI-Schlüssel |
AOONVKZPKOSECB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NSN=C3C(=C2C=C1)C4=CC=C(S4)Br)C5=CC=C(S5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


